(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate
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Overview
Description
(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound that features an azido group and a trimethoxyphenyl group. Compounds with azido groups are often used in click chemistry and other synthetic applications due to their high reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate phenylacrylate derivative.
Reaction Conditions: The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis while ensuring safety and efficiency. This might include:
Batch Processing: Using large reactors to carry out the azidation reaction.
Continuous Flow Systems: For more efficient and controlled synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in Huisgen cycloaddition reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Huisgen Cycloaddition: Copper(I) catalysts are commonly used.
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of the azido group.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: Widely used in the development of new materials and bioconjugation techniques.
Biology
Bioconjugation: Used to label biomolecules for imaging and diagnostic purposes.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of new polymers and materials with unique properties.
Mechanism of Action
The mechanism of action for (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate largely depends on the specific reactions it undergoes. For example:
Click Chemistry: The azido group reacts with alkynes to form stable triazole rings.
Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-azidoacrylate: Similar structure but lacks the trimethoxyphenyl group.
Methyl 3-azido-2-butenoate: Another azido compound with a different carbon backbone.
Uniqueness
Trimethoxyphenyl Group: The presence of the trimethoxyphenyl group can impart unique electronic and steric properties, making (Z)-Methyl 2-azido-3-(3,4,5-trimethoxyphenyl)acrylate distinct in its reactivity and applications.
Properties
IUPAC Name |
methyl (Z)-2-azido-3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-18-10-6-8(7-11(19-2)12(10)20-3)5-9(15-16-14)13(17)21-4/h5-7H,1-4H3/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGCTEJSGXDUNK-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C(=O)OC)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C(=O)OC)\N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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